

Solid-Phase Synthesis of Ala-His: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide L-alanyl-L-histidine (Ala-His) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the production of peptides by building the amino acid chain on a solid resin support.[1][2] This protocol outlines the key steps, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the resin. Particular attention is given to the challenges associated with histidine incorporation, such as the risk of racemization, and strategies to mitigate this side reaction.[3] [4][5][6][7] The provided methodologies and data aim to equip researchers with the necessary information to successfully synthesize Ala-His for various research and development applications.

Introduction

The dipeptide **Ala-His** is a subject of interest in various biochemical and pharmaceutical studies. Solid-phase peptide synthesis (SPPS) is the preferred method for its chemical synthesis due to its efficiency and the ease of purification of intermediates.[1][2] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support.[2] The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach where the N α -amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[6]



The synthesis of histidine-containing peptides requires special consideration due to the basicity of the imidazole side chain, which can catalyze racemization during the coupling step.[3][6] The use of a trityl (Trt) protecting group on the imidazole nitrogen of histidine, as in Fmoc-His(Trt)-OH, is a standard method to minimize this and other side reactions.[3][4] This protocol will detail the synthesis of **Ala-His** starting with the loading of Fmoc-His(Trt)-OH onto a 2-chlorotrityl chloride (2-CTC) resin, followed by the coupling of Fmoc-Ala-OH.

Experimental Workflow



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Caption: General workflow for the solid-phase synthesis of Ala-His.

Data Presentation

Table 1: Reagents and Materials



Reagent/Material	Supplier	Grade
2-Chlorotrityl chloride (2-CTC) resin	Various	1.0-1.6 mmol/g loading
Fmoc-His(Trt)-OH	Various	Peptide synthesis grade
Fmoc-Ala-OH	Various	Peptide synthesis grade
N,N-Dimethylformamide (DMF)	Various	Anhydrous, peptide synthesis grade
Dichloromethane (DCM)	Various	Anhydrous, peptide synthesis grade
Piperidine	Various	Reagent grade
N,N-Diisopropylethylamine (DIEA)	Various	Reagent grade
HBTU (HATU or TBTU can also be used)	Various	Peptide synthesis grade
Trifluoroacetic acid (TFA)	Various	Reagent grade
Triisopropylsilane (TIS)	Various	Reagent grade
Diethyl ether	Various	Anhydrous, reagent grade

Table 2: Key Experimental Parameters



Parameter	Value/Condition	Notes
Resin Loading		
Fmoc-His(Trt)-OH	2 equivalents (relative to resin capacity)	Minimizes racemization during loading.[1]
DIEA	4 equivalents (relative to resin capacity)	
Reaction Time	2 hours	_
Fmoc Deprotection		_
Reagent	20% Piperidine in DMF	
Treatment	2 x 10 minutes	_
Amino Acid Coupling		
Fmoc-Ala-OH	3-4 equivalents	_
НВТИ	3-3.9 equivalents	
DIEA	6-8 equivalents	
Coupling Time	1-2 hours	Can be extended for difficult couplings.[8]
Cleavage		
Cleavage Cocktail	TFA/TIS/H₂O (95:2.5:2.5, v/v/v)	[9]
Reaction Time	2-3 hours	[9]

Experimental Protocols Resin Preparation and Loading of the First Amino Acid (Fmoc-His(Trt)-OH)

• Swell the 2-chlorotrityl chloride resin (1.0 g, 1.1 mmol/g) in DMF (10 mL) for 30-60 minutes in a peptide synthesis vessel.



- · Drain the DMF.
- Dissolve Fmoc-His(Trt)-OH (2 eq, 2.2 mmol) and DIEA (4 eq, 4.4 mmol) in DMF (10 mL).
- Add the amino acid solution to the resin and shake the mixture for 2 hours at room temperature.[1]
- To cap any remaining reactive sites, add methanol (1 mL) and shake for 30 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Fmoc Deprotection

- Add a 20% solution of piperidine in DMF (10 mL) to the resin.
- Shake for 10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 10 minutes.[10]
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Coupling of the Second Amino Acid (Fmoc-Ala-OH)

- In a separate vessel, dissolve Fmoc-Ala-OH (3 eq, 3.3 mmol) and HBTU (2.9 eq, 3.2 mmol) in a minimal amount of DMF.
- Add DIEA (6 eq, 6.6 mmol) to the solution and pre-activate for 1-2 minutes.[8]
- Add the activated amino acid solution to the deprotected resin.
- Shake the mixture for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a Kaiser test.[11] If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.



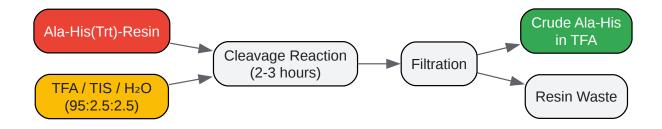
• Drain the solution and wash the resin with DMF (3 x 10 mL).

Final Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in section 2.

Cleavage and Deprotection

- Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.[9]
 [10]
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]
- Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.[9] The resin may turn yellow due to the release of the trityl cation.[12]
- Stir the mixture at room temperature for 2-3 hours.[9]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA.[9]



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Caption: Cleavage and deprotection of the Ala-His peptide.

Peptide Precipitation and Purification

 Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.[9][10]



- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[9][10]
- Dry the peptide pellet under vacuum.
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC)
 using a C18 column and a suitable gradient of acetonitrile in water, both containing 0.1%
 TFA.
- Characterize the purified peptide by mass spectrometry to confirm its identity.

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of the dipeptide **Ala-His** using Fmoc chemistry. By following the detailed steps for resin loading, coupling, deprotection, and cleavage, researchers can efficiently produce this dipeptide. Careful attention to the specific requirements for handling histidine, particularly the use of the Trt side-chain protecting group and appropriate coupling conditions, is crucial for minimizing racemization and achieving a high-purity product. The provided workflow and tabulated data serve as a valuable resource for scientists engaged in peptide synthesis for research and drug development.

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